N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide

Chemical biology Medicinal chemistry Kinase inhibitor design

This compound uniquely pairs a furan-3-carbonyl piperidine with a thiophen-3-yl benzamide core, creating a distinct polarity signature (predicted logP ~3.6, logS ~-5.7) that differentiates it from benzofuran and pyridine analogs in PIKfyve inhibitor chemotypes. Its orthogonal furan and thiophene rings provide synthetic handles for focused library elaboration targeting phosphoinositide kinases. With 95% purity and availability in micromole-to-milligram quantities, it is an ideal starting material for parallel medicinal chemistry and molecular docking studies.

Molecular Formula C22H22N2O3S
Molecular Weight 394.49
CAS No. 2034409-16-8
Cat. No. B2913607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide
CAS2034409-16-8
Molecular FormulaC22H22N2O3S
Molecular Weight394.49
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)C(=O)C4=COC=C4
InChIInChI=1S/C22H22N2O3S/c25-21(18-3-1-17(2-4-18)20-8-12-28-15-20)23-13-16-5-9-24(10-6-16)22(26)19-7-11-27-14-19/h1-4,7-8,11-12,14-16H,5-6,9-10,13H2,(H,23,25)
InChIKeyXZQSYKPQUZEGBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide (CAS 2034409-16-8): Sourcing & Baseline Profile for PIKfyve‑Focused Screening


N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide (CAS 2034409-16-8) is a synthetic small molecule featuring a benzamide core linked through a methylene bridge to a piperidine ring that bears a furan-3-carbonyl substituent; the benzamide also carries a thiophen-3-yl group [1]. It is listed by commercial suppliers (e.g., Life Chemicals) as a screening-compound building block with a typical purity of 95 % [1]. The compound is structurally related to several furan‑carbonyl‑piperidine‑benzamide analogs and has been referenced in patent families targeting PIKfyve kinase, though the compound itself lacks published, quantitative biochemical data at this time [2].

Why a Simple Heterocycle Swap Cannot Replace N-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide in PIKfyve‑Targeted Screening


In the PIKfyve inhibitor patent landscape, subtle variation of the N‑acyl heterocycle on the piperidine ring—furan-3-carbonyl versus pyridine-3-carbonyl, benzofuran-2-carbonyl, or nicotinoyl—has been shown to shift biochemical IC50 values by up to three orders of magnitude across a single chemotype series [1]. Although the specific target compound lacks published IC50 data, computational physicochemical profiling indicates that its furan‑oxygen hydrogen‑bond acceptor (logP ≈ 3.6, logS ≈ ‑5.7) creates a distinct polarity signature relative to the benzofuran analog (predicted logP ≈ 4.2‑4.5) [2]. Consequently, simple replacement with a structurally similar but electronically different analog cannot guarantee equivalent target engagement, solubility, or pharmacokinetic behaviour.

Quantitative Differentiation Evidence: N-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide vs. Closest Structural Analogs


Structural Uniqueness: The Furan-3-Carbonyl / Thiophen-3-yl Combination

The target compound combines a furan-3-carbonyl piperidine amide with a 4-(thiophen-3-yl)benzamide terminus. Among commercially available analogs, the most similar are N-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-4-(thiophen-3-yl)benzamide (CAS 2034539-07-4) and N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}-4-(thiophen-3-yl)benzamide (CAS 2034349-69-2). No head-to-head biochemical data are available; however, the furan oxygen provides a single hydrogen-bond acceptor in the acyl group, whereas the benzofuran analog adds a fused benzene ring that increases lipophilicity and steric bulk, and the pyridine analog introduces a basic nitrogen that can be protonated at physiological pH [1]. This difference in hydrogen-bond capability and electron distribution can alter target-binding kinetics and selectivity.

Chemical biology Medicinal chemistry Kinase inhibitor design

Purity Benchmarking: 95 % Typical Purity Enables Direct Use in High-Throughput Screening

The compound is supplied by Life Chemicals at a typical purity of 95 % (CAS 2034409-16-8, Cat. F6436-3457) [1]. In the same screening library, many structurally related furan‑carbonyl‑piperidine benzamides are also offered at 95 % purity; however, the specific furan-3-carbonyl / thiophen-3-yl combination is unique to this catalog entry and is not duplicated by other vendors in the same purity tier at the time of writing.

High-throughput screening Compound management Procurement

Predicted Drug-Likeness: Computational Physicochemical Profile Suggests Favorable Lead-Likeness

Computational models (MMsINC, class-level estimate for C22H22N2O3S) assign a SlogP of 3.58 and logS of -5.67, with zero Lipinski violations and compliance with Oprea's lead-like rule [1]. While these are not experimentally measured for the target compound, the values compare favourably with many advanced PIKfyve inhibitors that often exhibit logP > 4.5 and logS < ‑6.0 [2]. The furan‑thiophene architecture thus occupies a 'balanced' physicochemical space that may facilitate downstream ADME optimization.

Drug-likeness ADME prediction Lead optimization

Optimal Use Cases for Procuring N-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide


PIKfyve Hit-Finding and Selectivity Profiling

Given that structurally related furan‑amide‑piperidine derivatives appear in PIKfyve inhibitor patents [1], the target compound can serve as a chemotype‑diversification probe in PIKfyve biochemical assays. Its unique furan-3-carbonyl / thiophen-3-yl combination provides a distinct hydrogen-bonding and lipophilicity profile that complements benzofuran and pyridine analogs, enabling researchers to explore structure‑activity relationships (SAR) around the N‑acyl piperidine moiety without committing to a single heterocycle series.

Building Block for Custom Library Synthesis

The compound's 95 % purity and availability in micromole quantities (2‑10 μmol) from Life Chemicals [2] make it suitable as a starting material for parallel medicinal chemistry efforts. The furan and thiophene rings offer orthogonal synthetic handles (e.g., electrophilic substitution, cross‑coupling) that can be elaborated into larger focused libraries targeting phosphoinositide kinases or other lipid‑signaling enzymes.

Computational Chemistry and Docking Studies

Because the target compound occupies a moderate logP/logS space (predicted SlogP ≈ 3.6, logS ≈ ‑5.7) [3], it is a candidate for molecular docking and molecular dynamics simulations aimed at understanding the binding mode of furan‑thiophene benzamides to lipid kinases. Its predicted drug‑likeness (zero Lipinski violations) also makes it a suitable test case for in silico ADME model validation.

Quote Request

Request a Quote for N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.